molecular formula C9H19NO5 B6218139 tert-butyl N-(2,3-dihydroxy-2-methylpropoxy)carbamate CAS No. 2751621-26-6

tert-butyl N-(2,3-dihydroxy-2-methylpropoxy)carbamate

Cat. No.: B6218139
CAS No.: 2751621-26-6
M. Wt: 221.3
InChI Key:
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Description

tert-Butyl N-(2,3-dihydroxy-2-methylpropoxy)carbamate is a chemical compound known for its role as a protected amine. It is often used in various synthetic processes due to its stability and reactivity. The compound is characterized by its tert-butyl carbamate group attached to a 2,3-dihydroxy-2-methylpropoxy moiety, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2,3-dihydroxy-2-methylpropoxy)carbamate typically involves the reaction of tert-butyl carbamate with 2,3-dihydroxy-2-methylpropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2,3-dihydroxy-2-methylpropoxy)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbonyl compounds, amines, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(2,3-dihydroxy-2-methylpropoxy)carbamate is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is used in the study of enzyme mechanisms and protein modifications. It serves as a substrate or inhibitor in various biochemical assays .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of prodrugs and drug delivery systems due to its ability to protect amine groups and enhance drug stability .

Industry

In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(2,3-dihydroxy-2-methylpropoxy)carbamate involves its ability to protect amine groups through the formation of a stable carbamate linkage. This protection prevents unwanted side reactions during synthetic processes. The compound can be deprotected under mild acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(2,3-dihydroxy-2-methylpropoxy)carbamate is unique due to its specific substitution pattern on the propoxy moiety. This substitution provides distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

2751621-26-6

Molecular Formula

C9H19NO5

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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